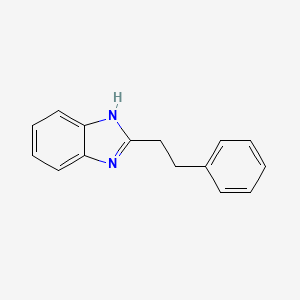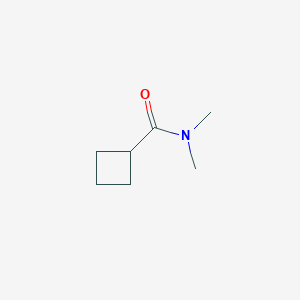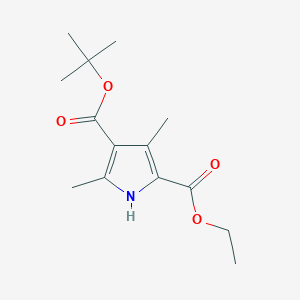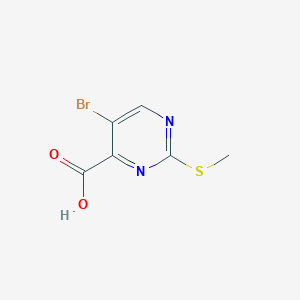
1-Bromo-2-(3-bromopropoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated aromatic compounds can involve several steps, starting from simple aromatic precursors. For example, a related compound, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was synthesized starting from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps with an overall yield of 34% (Akbaba et al., 2010). This indicates the complex nature of synthesizing brominated benzene derivatives, involving multiple bromination and protection/deprotection steps.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives is characterized by their crystalline arrangement and intermolecular interactions. Studies on similar compounds have revealed the presence of supramolecular features like hydrogen bonding and π–π interactions, which are crucial for understanding the compound's physical properties and reactivity (Stein et al., 2015).
Chemical Reactions and Properties
Brominated benzene derivatives are versatile in chemical reactions, primarily due to the presence of bromine atoms that can be substituted with various nucleophiles. For instance, synthesis and fluorescence properties studies of 1-Bromo-4-(2,2-diphenylvinyl) benzene highlight its reactivity and potential applications in materials science due to its photoluminescence properties (Zuo-qi, 2015).
Physical Properties Analysis
The physical properties of 1-Bromo-2-(3-bromopropoxy)benzene, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of bromine atoms significantly affects its density and refractive index. Though specific data for 1-Bromo-2-(3-bromopropoxy)benzene was not found, related compounds exhibit distinct physical properties based on their molecular arrangement and intermolecular interactions (Manfroni et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophilic substitution, electrophilic addition, and oxidation, are critical for understanding the applications and behavior of 1-Bromo-2-(3-bromopropoxy)benzene. Brominated aromatics are generally reactive towards nucleophiles due to the electrophilic nature of the bromine atom. This reactivity pattern opens pathways for various organic transformations, including coupling reactions and the synthesis of polymers or other complex organic molecules (Porwisiak & Schlosser, 1996).
Aplicaciones Científicas De Investigación
Applications in Organometallic Compounds
- Ethynylferrocene Compounds Synthesis : Ethynylferrocene compounds have been synthesized using 1,3,5-Tribromobenzene derivatives, demonstrating potential in electrochemical applications due to their reversible oxidation properties (Fink et al., 1997).
Synthesis of Isoindoles and Related Compounds
- Synthesis of Isoindoles : A facile synthesis approach for 1-substituted 3-alkoxy-1H-isoindoles has been developed, utilizing 2-(dialkoxymethyl)phenyllithium compounds derived from 1-bromo-2-(dialkoxymethyl)benzenes (Kuroda & Kobayashi, 2015).
Gas-Phase Elimination Kinetics Studies
- Gas-Phase Elimination Kinetics : The study of gas-phase elimination kinetics of (2-bromoethyl)benzene and 1-bromo-3-phenylpropane, which are closely related to 1-Bromo-2-(3-bromopropoxy)benzene, provides insights into the mechanisms of these reactions (Chuchani & Martín, 1990).
End-Quenching in Polymer Chemistry
- End-quenching of Polyisobutylene : The use of alkoxybenzenes, including (3-bromopropoxy)benzene, in end-quenching polyisobutylene, highlights its potential in polymer chemistry (Yang & Storey, 2015).
Ring Halogenations
- Ring Halogenations of Polyalkylbenzenes : 1-Bromo-2,5-pyrrolidinedione (NBS) and related compounds have been used in the ring halogenations of polyalkylbenzenes, showing the versatility of bromo compounds in synthetic chemistry (Bovonsombat & Mcnelis, 1993).
Synthesis of Isobenzofuran-1(3H)-ones
- Synthesis of Isobenzofuran-1(3H)-ones : An efficient method for preparing 3-(ω-hydroxyalkoxy)isobenzofuran-1(3H)-ones using 1-bromo-2-(1,3-dioxol-2-yl) or 1-bromo-2-(1,3-dioxan-2-yl)benzenes has been developed (Kobayashi & Kuroda, 2014).
Synthesis and Characterization in Organic Chemistry
- Synthesis of Aryl Methyl Ethers : The synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, an important precursor for the bottom-up synthesis of graphene nanoribbons, is a notable application (Patil et al., 2012).
Propiedades
IUPAC Name |
1-bromo-2-(3-bromopropoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREHAMWVAOBJBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCBr)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80318998 |
Source


|
| Record name | 1-bromo-2-(3-bromopropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80318998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(3-bromopropoxy)benzene | |
CAS RN |
37136-84-8 |
Source


|
| Record name | 37136-84-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-2-(3-bromopropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80318998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

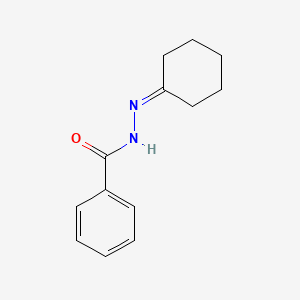
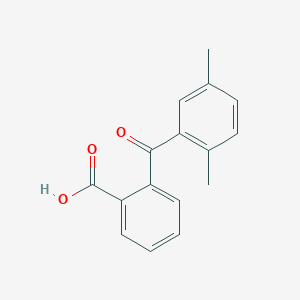

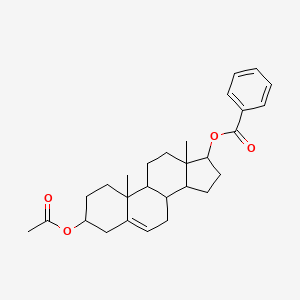
![6-Bromo-1,4-dioxaspiro[4.6]undecane](/img/structure/B1267768.png)

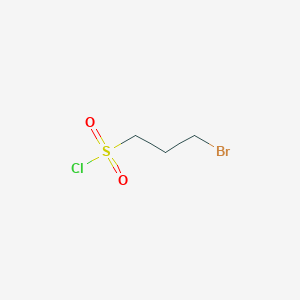
![2-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1267774.png)

